2-Benzylamino-thiazol-4-one
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Overview
Description
2-Benzylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. The molecular formula of this compound is C10H10N2OS, and it has a molecular weight of 206.264 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-thiazol-4-one typically involves the reaction of phenylthiourea with ethyl chloroacetate in the presence of sodium acetate in ethanol. The mixture is heated under reflux for six hours in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The combined ethyl acetate extracts are dried, filtered, and concentrated to obtain the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylamino-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Benzylamino-thiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylamino-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Comparison: 2-Benzylamino-thiazol-4-one is unique due to its specific substitution pattern and the presence of a benzylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-benzylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJWFHNUQPUHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCC2=CC=CC=C2)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368199 |
Source
|
Record name | 2-Benzylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17385-69-2 |
Source
|
Record name | 2-Benzylamino-thiazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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